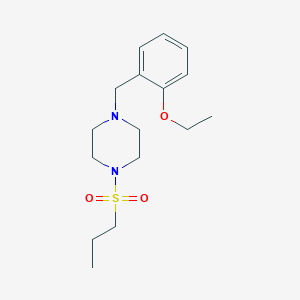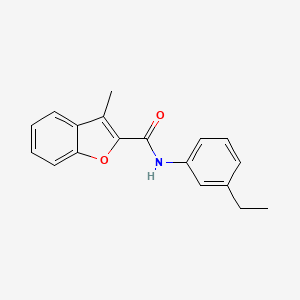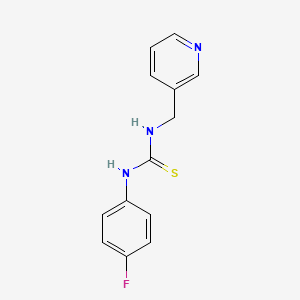
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine, also known as EPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPP belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and receptors.
作用機序
The mechanism of action of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is thought to involve the binding of the compound to certain receptors or enzymes. For example, 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to bind to the active site of monoamine oxidase, thereby inhibiting its activity. This results in an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have a range of physiological effects.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to exhibit a range of interesting biochemical and physiological effects. For example, 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which can have effects on mood, cognition, and behavior. 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has also been found to inhibit the activity of certain enzymes and receptors, which can have effects on various physiological processes such as inflammation and immune response.
実験室実験の利点と制限
One of the main advantages of using 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine in lab experiments is its ability to act as a potent inhibitor of certain enzymes and receptors. This makes 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine a potentially useful tool for studying the role of these enzymes and receptors in various physiological and pathological conditions. However, one of the limitations of using 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine. One area of research involves the development of new 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine derivatives that exhibit improved potency and selectivity. Another area of research involves the use of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine in the treatment of various diseases such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine and its effects on various physiological processes.
合成法
The synthesis of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is a complex process that involves several steps. One of the most common methods for synthesizing 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is through the reaction of 2-ethoxybenzylamine with propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine, which can then be purified using various methods such as column chromatography or recrystallization.
科学的研究の応用
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine as an inhibitor of certain enzymes and receptors. For example, 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to act as a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This makes 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine a potentially useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
特性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-3-13-22(19,20)18-11-9-17(10-12-18)14-15-7-5-6-8-16(15)21-4-2/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOZTPBFOKENOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxybenzyl)-4-(propylsulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)

![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)
![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)
![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)

![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)